3-((4-((3-Oxocyclohex-1-enyl)amino)phenyl)amino)cyclohex-2-EN-1-one
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Overview
Description
This compound, also known as 3-((4-((3-Oxocyclohex-1-enyl)amino)phenyl)amino)cyclohex-2-EN-1-one, is a chemical with the molecular formula C19H20N2O2 . It’s a complex organic compound that contains several functional groups, including two amine groups and a cyclohexenone group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It contains a cyclohexenone ring, which is a six-membered ring with one double bond and a ketone functional group. Additionally, it has two amine groups attached to a phenyl ring .Mechanism of Action
Target of Action
Similar compounds have been found to interact withcGMP-inhibited 3’,5’-cyclic phosphodiesterase B . This enzyme plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides.
Mode of Action
It’s likely that it interacts with its target enzyme to modulate its activity, thereby affecting the levels of cyclic nucleotides within the cell .
Biochemical Pathways
These pathways play key roles in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Result of Action
Modulation of cyclic nucleotide levels can have wide-ranging effects, potentially influencing cell growth, differentiation, and survival .
Safety and Hazards
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, reactions, and potential applications. This could include studying its reactivity with other compounds, investigating its potential uses in various industries, and exploring its biological activity .
Properties
IUPAC Name |
3-[4-[(3-oxocyclohexen-1-yl)amino]anilino]cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17-5-1-3-15(11-17)19-13-7-9-14(10-8-13)20-16-4-2-6-18(22)12-16/h7-12,19-20H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTGSSDHXGEQQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=CC=C(C=C2)NC3=CC(=O)CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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